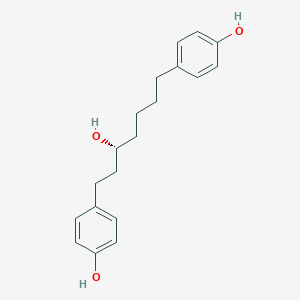
2-(3,4-Dichlorophenyl)ethanol
概述
描述
2-(3,4-Dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol . It is a colorless to pale yellow liquid that is used primarily as an intermediate in organic synthesis and as a building block for specialty chemicals . This compound is also known for its applications in research and development, particularly in the synthesis of complex compounds .
准备方法
Synthetic Routes and Reaction Conditions
2-(3,4-Dichlorophenyl)ethanol can be synthesized through various methods. One common synthetic route involves the reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone using a ketoreductase enzyme from Scheffersomyces stipitis . This method yields ®-2-chloro-1-(3,4-dichlorophenyl)ethanol with high enantioselectivity and purity .
Industrial Production Methods
In industrial settings, this compound is produced using chemical reduction methods. The reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone can be achieved using sodium borohydride or lithium aluminum hydride as reducing agents under controlled conditions . These methods are scalable and provide high yields of the desired product.
化学反应分析
Types of Reactions
2-(3,4-Dichlorophenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 2-(3,4-Dichlorophenyl)acetaldehyde, 2-(3,4-Dichlorophenyl)acetic acid.
Reduction: 2-(3,4-Dichlorophenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-(3,4-Dichlorophenyl)ethanol is widely used in scientific research due to its versatility as a building block for complex compounds . Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2-(3,4-Dichlorophenyl)ethanol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different metabolites . These metabolites can then interact with cellular components, influencing various biochemical pathways .
相似化合物的比较
2-(3,4-Dichlorophenyl)ethanol can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)ethanol: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
2-(3,4-Dichlorophenyl)acetaldehyde: An oxidized form of this compound with different chemical properties and uses.
2-(3,4-Dichlorophenyl)acetic acid: Another oxidized derivative with distinct applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific reactivity and versatility as a building block for various chemical syntheses .
属性
IUPAC Name |
2-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITOMJDYNUMCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288379 | |
| Record name | 2-(3,4-Dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35364-79-5 | |
| Record name | 35364-79-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35364-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

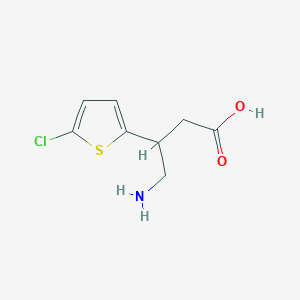



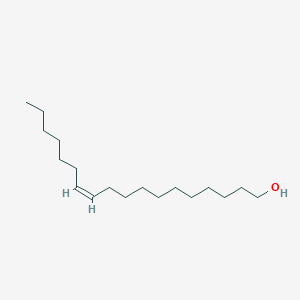
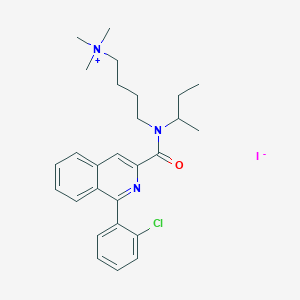



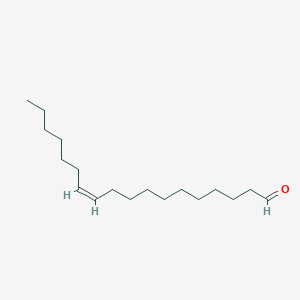

![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)

